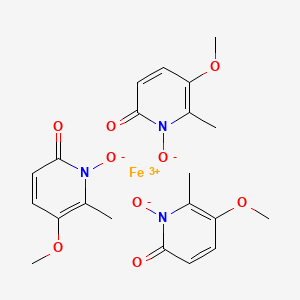
iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one is a chemical compound with the CAS number 72907-24-5 This compound is characterized by the presence of an iron ion in the +3 oxidation state, coordinated with a 5-methoxy-6-methyl-1-oxidopyridin-2-one ligand
Preparation Methods
The synthesis of iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one typically involves the coordination of iron(3+) ions with the 5-methoxy-6-methyl-1-oxidopyridin-2-one ligand. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to ensure complete coordination. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one can undergo various chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, where it may be reduced to iron(2+).
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution and complexation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an iron supplement or in the treatment of iron-related disorders.
Mechanism of Action
The mechanism of action of iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one involves the coordination of the iron(3+) ion with the ligand, which stabilizes the iron in its +3 oxidation state. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism. The pathways involved may include redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one can be compared with other iron(3+) complexes, such as:
Iron(3+);5-chloro-6-methyl-1-oxidopyridin-2-one: Similar structure but with a chlorine substituent.
Iron(3+);5-methoxy-6-ethyl-1-oxidopyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
72907-24-5 |
|---|---|
Molecular Formula |
C21H24FeN3O9 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one |
InChI |
InChI=1S/3C7H8NO3.Fe/c3*1-5-6(11-2)3-4-7(9)8(5)10;/h3*3-4H,1-2H3;/q3*-1;+3 |
InChI Key |
SWNXWWAMHQEZAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.[Fe+3] |
Canonical SMILES |
CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.[Fe+3] |
Key on ui other cas no. |
72907-24-5 |
Synonyms |
antibiotic BN-227-F BN 227-F BN-227-F G1549 ferric complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















